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Compound of Interest

Compound Name: U 101958

Cat. No.: B1215504 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dopamine D4 receptor ligand U-101958 and

its alternatives, with a focus on available experimental data to assess the reproducibility of its in

vivo effects. While U-101958 has been characterized in vitro as a high-affinity ligand for the

dopamine D4 receptor, publicly available in vivo data is scarce, making direct assessment of its

in vivo reproducibility challenging. This guide presents available in vitro comparative data for U-

101958 and the well-characterized selective dopamine D4 receptor antagonist, L-745,870,

alongside a summary of the in vivo profile of L-745,870 as a benchmark for comparison.

Data Presentation
In Vitro Comparative Data: U-101958 vs. L-745,870
The following table summarizes the in vitro binding affinities and functional activities of U-

101958 and L-745,870 at the human dopamine D4.4 receptor expressed in Human Embryonic

Kidney (HEK293) cells.
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Parameter U-101958 L-745,870 Reference

Binding Affinity (pKi) 8.9 ± 0.1 8.5 ± 0.1 [1]

Functional Activity

(cAMP Inhibition)
Full Agonist

Partial Agonist (71%

of dopamine's

efficacy)

[1]

Functional Potency

(pEC50)
8.7 ± 0.3 9.0 ± 0.2 [1]

Data from a study using HEK293 cells expressing the human recombinant dopamine D4.4

receptor. Functional activity was measured as the inhibition of forskolin-stimulated cyclic AMP

accumulation.[1]

In Vivo Behavioral Data: L-745,870 as a Comparator
The following table summarizes the in vivo behavioral effects of L-745,870 in rodent models,

which are commonly used to predict the antipsychotic potential of drug candidates. Due to the

lack of available in vivo data for U-101958, this information on a well-studied alternative

provides a reference for the expected effects of a selective dopamine D4 antagonist.
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Behavioral
Assay

Species Dose Range
Effect of L-
745,870

Reference

Amphetamine-

Induced

Hyperactivity

Mice

Up to selective

D4 receptor

blocking doses

No antagonism [2]

Conditioned

Avoidance

Responding

Rat

Up to selective

D4 receptor

blocking doses

No impairment [2]

Apomorphine-

Induced

Prepulse

Inhibition Deficit

Rat N/A No reversal [2]

Apomorphine-

Induced

Stereotypy

Rat N/A No effect [2]

Catalepsy Mouse 100 mg/kg

Induced

catalepsy (high

dose, likely D2

receptor

occupancy)

[2]

Spontaneous

Locomotor

Activity

Rat ≥ 30 mg/kg Reduced activity [2]

Rotarod

Performance
Mouse ≥ 100 mg/kg

Impaired

performance
[2]

Experimental Protocols
In Vitro Functional Assay: Inhibition of Forskolin-
Stimulated Cyclic AMP Accumulation[1]

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human

recombinant dopamine D4.4 receptor were cultured in appropriate media.
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Assay Preparation: Cells were harvested and seeded into 24-well plates. Prior to the assay,

the culture medium was removed, and the cells were washed with a serum-free medium.

Incubation: Cells were pre-incubated with the test compounds (U-101958, L-745,870, or

dopamine as a reference agonist) at various concentrations for a specified period.

Stimulation: Forskolin (an adenylyl cyclase activator) was added to all wells (except for the

basal control) to stimulate cyclic AMP (cAMP) production.

Termination and Lysis: The reaction was stopped by the addition of a lysis buffer.

cAMP Measurement: The intracellular cAMP levels were quantified using a competitive

binding assay, typically an enzyme-linked immunosorbent assay (ELISA) or a

radioimmunoassay (RIA).

Data Analysis: The extent of inhibition of forskolin-stimulated cAMP accumulation by the test

compounds was calculated relative to the control (forskolin alone). Dose-response curves

were generated to determine the potency (pEC50) and efficacy of the compounds.

In Vivo Behavioral Assay: Amphetamine-Induced
Hyperactivity in Mice[2]

Animals: Male mice of a specified strain (e.g., C57BL/6) were used. Animals were housed

under standard laboratory conditions with ad libitum access to food and water.

Habituation: On the day of the experiment, mice were individually placed in open-field activity

chambers and allowed to habituate for a period of 30-60 minutes.

Drug Administration: Mice were pre-treated with either vehicle or the test compound (L-

745,870) at various doses via a specified route of administration (e.g., intraperitoneal, oral).

Psychostimulant Challenge: After a pre-determined time following the test compound

administration, mice were challenged with an injection of d-amphetamine to induce

hyperactivity.

Locomotor Activity Measurement: Immediately after the amphetamine injection, locomotor

activity (e.g., distance traveled, horizontal beam breaks) was recorded for a set duration
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(e.g., 60-90 minutes) using an automated activity monitoring system.

Data Analysis: The total locomotor activity counts were compared between the vehicle-

treated group and the drug-treated groups to determine if the test compound could

antagonize the hyperactivity induced by amphetamine.
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Caption: Dopamine D4 Receptor Signaling Pathway
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Caption: In Vivo Antipsychotic Potential Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.
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